molecular formula C15H14N6O3S B2552346 N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1058496-25-5

N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No.: B2552346
CAS No.: 1058496-25-5
M. Wt: 358.38
InChI Key: FWQKINLLFILTAP-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked via a sulfanyl-acetamide bridge to a triazolo-pyrimidine core. The triazolo-pyrimidine scaffold is known for its role in kinase inhibition and receptor modulation, while the benzodioxole group may enhance metabolic stability and bioavailability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c1-2-21-14-13(19-20-21)15(17-7-16-14)25-6-12(22)18-9-3-4-10-11(5-9)24-8-23-10/h3-5,7H,2,6,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQKINLLFILTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodioxole ring, followed by the introduction of the triazolopyrimidine moiety through cyclization reactions. The final step involves the attachment of the sulfanylacetamide group under controlled conditions, often using thiol-based reagents and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has been investigated for its therapeutic potential in several areas:

Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action involves the modulation of signaling pathways critical for cell proliferation and survival.

Antimicrobial Properties: Research has shown that the compound possesses antimicrobial activity against a range of pathogens. Its efficacy may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

Anti-inflammatory Effects: In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Pharmacological Research

The pharmacological profile of this compound has been characterized through various assays:

Enzyme Inhibition: The compound has been tested for its ability to inhibit specific enzymes involved in disease processes. For instance, it may serve as a candidate for inhibiting kinases associated with cancer progression.

Receptor Modulation: Binding studies have indicated that this compound could interact with various receptors in the central nervous system (CNS), suggesting potential applications in neuropharmacology.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis through the activation of caspase pathways. These findings highlight its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, N-(2H-1,3-benzodioxol-5-yl)-2-{(3-Ethylthieno[3,2-d]pyrimidin)} was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects at low concentrations. The study concluded that further exploration into its mechanism could lead to the development of new antibiotics.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Acetamide Derivatives with Triazolo-Pyrimidine Cores

  • Compound K () : "Acetamide, N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-" shares the triazolo-pyrimidine core but lacks the benzodioxole and ethyl substituents. This simpler analog highlights the importance of the sulfanyl-acetamide linkage in enhancing target binding specificity in the target compound .
  • Vicasinabinum (): (3S)-1-{5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-ol incorporates a tert-butyl group and tetrazole-methyl substituents. It acts as a cannabinoid CB2 receptor agonist, suggesting that triazolo-pyrimidine derivatives can be tailored for receptor-specific activity. The ethyl group in the target compound may similarly influence receptor affinity .

Benzodiazepine-Pyrimidine Hybrids

  • Compound 11p (): (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide combines a benzodiazepine with a pyrimido-pyrimidine core. Unlike the target compound, this hybrid structure may target dual mechanisms (e.g., GABAergic and kinase pathways), whereas the benzodioxole-triazolo-pyrimidine design likely prioritizes kinase or single-receptor inhibition .

Thiazolo- and Pyrimido-Quinazoline Derivatives

  • Compounds 11a–b and 12 (): These feature thiazolo[3,2-a]pyrimidine or pyrimido[2,1-b]quinazoline cores with methylfuran substituents. For example, (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) shows a cyano group enhancing electrophilic reactivity. The target compound’s sulfanyl bridge may improve solubility compared to these rigid, fused-ring systems .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The compound features a benzodioxole moiety and a triazolopyrimidine core , linked through a sulfanylacetamide group . Its molecular formula is C23H19N3O4SC_{23}H_{19}N_3O_4S with a molecular weight of approximately 465.5 g/mol. The presence of multiple functional groups suggests potential reactivity and biological activity, particularly in enzyme inhibition and receptor modulation.

Structural Formula

\text{N 2H 1 3 benzodioxol 5 yl 2 3 ethyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl}sulfanyl)acetamide}

Preliminary studies indicate that this compound may interact with specific molecular targets such as enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing various signal transduction pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to affect cellular functions. For instance:

StudyCell TypeEffect ObservedReference
1NIH-3T3Increased CFTR activity
2HBE CellsEnhanced chloride secretion

These findings suggest that the compound may have therapeutic potential in conditions such as cystic fibrosis by enhancing CFTR function.

In Vivo Studies

Research on animal models has provided insights into the pharmacokinetics and efficacy of the compound:

  • Neuroprotective Effects : Similar compounds have shown protective effects against neurodegenerative conditions by scavenging free radicals and reducing oxidative stress .
  • Therapeutic Applications : The compound's structural analogs have been explored for their potential in treating various diseases due to their biological activities .

Case Study 1: Cystic Fibrosis Treatment

A study involving human bronchial epithelial cells isolated from cystic fibrosis patients demonstrated that this compound significantly increased chloride secretion when tested in Ussing chambers. The effective concentration (EC50) was reported at 0.236\pm 0.200\mu M, indicating a promising avenue for cystic fibrosis treatment .

Case Study 2: Antioxidant Properties

Analogues of the compound have been tested for their antioxidant properties, showing significant inhibition of lipid peroxidation and protection against oxidative stress in animal models . These findings highlight the potential for developing neuroprotective agents based on this compound's structure.

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